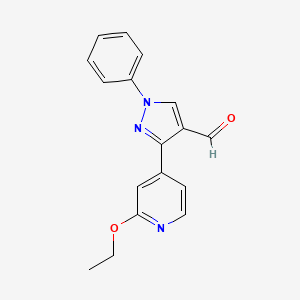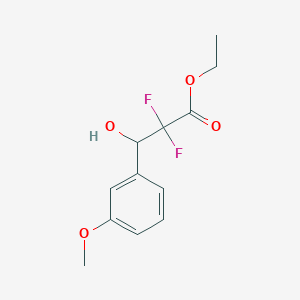
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H14F2O4 and a molecular weight of 260.23 g/mol . This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxyphenyl group attached to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxo-3-(3-methoxyphenyl)propanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
Ethyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate: The position of the methoxy group can influence the compound’s properties.
Ethyl 2,2-difluoro-3-hydroxy-3-(3-chlorophenyl)propanoate: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C12H14F2O4 |
|---|---|
Peso molecular |
260.23 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H14F2O4/c1-3-18-11(16)12(13,14)10(15)8-5-4-6-9(7-8)17-2/h4-7,10,15H,3H2,1-2H3 |
Clave InChI |
QKERGFBHNLXKMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1=CC(=CC=C1)OC)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


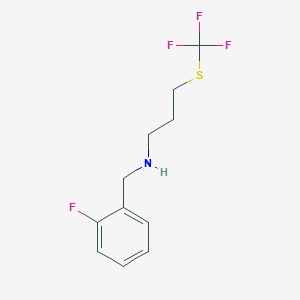
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)

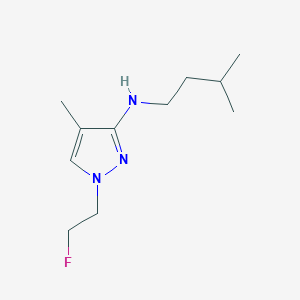
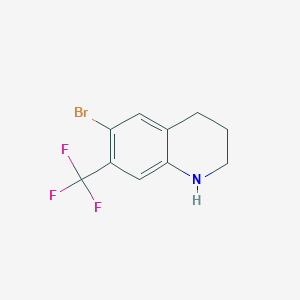

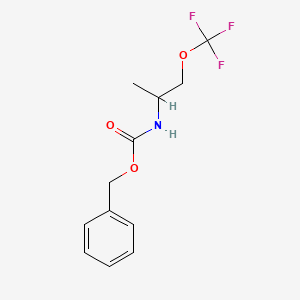
![Tert-butyl (1S,4S)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11760647.png)
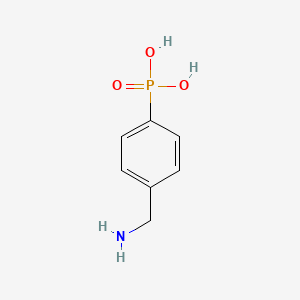
![2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B11760690.png)
![((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11760698.png)
![[Ethyl-(4-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11760702.png)
